molecular formula C8H9BF2O3 B1499762 2-(2,2-Difluoroethoxy)phenylboronic acid CAS No. 958452-29-4

2-(2,2-Difluoroethoxy)phenylboronic acid

Cat. No.: B1499762
CAS No.: 958452-29-4
M. Wt: 201.97 g/mol
InChI Key: OMRHZHWJZSONCS-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)phenylboronic acid: is an organoboron compound that features a phenyl ring substituted with a 2,2-difluoroethoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)phenylboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Typically polar aprotic solvents like tetrahydrofuran or dimethylformamide.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

2-(2,2-Difluoroethoxy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethoxy)phenylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis and biochemical applications .

Comparison with Similar Compounds

Uniqueness: 2-(2,2-Difluoroethoxy)phenylboronic acid is unique due to the presence of the 2,2-difluoroethoxy group, which can influence its reactivity and interactions with other molecules, making it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

[2-(2,2-difluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4,8,12-13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRHZHWJZSONCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669699
Record name [2-(2,2-Difluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958452-29-4
Record name [2-(2,2-Difluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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